Cas no 1707563-13-0 ((3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid)
(3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid Chemical and Physical Properties
Names and Identifiers
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- (3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid
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- Inchi: 1S/C12H11N3O4/c16-9(17)6-14-10-8(2-1-5-13-10)11(18)15(12(14)19)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,16,17)
- InChI Key: DKCBDKIMOXFNEG-UHFFFAOYSA-N
- SMILES: C1(=O)N(C2CC2)C(=O)C2=CC=CN=C2N1CC(O)=O
(3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM509025-1g |
2-(3-Cyclopropyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)aceticacid |
1707563-13-0 | 97% | 1g |
$480 | 2023-01-16 |
(3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on (3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid
Introduction to (3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic Acid (CAS No. 1707563-13-0)
(3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid, with the CAS number 1707563-13-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrido[2,3-d]pyrimidine class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of a cyclopropyl group and an acetic acid moiety in its molecular framework contributes to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The structural features of (3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid make it an intriguing candidate for studying its pharmacological effects. Pyrido[2,3-d]pyrimidines are well-documented for their roles in various biological pathways, including enzyme inhibition and DNA interaction. The acetic acid side chain provides a site for further functionalization, enabling the synthesis of derivatives with enhanced bioavailability and targeted action. Recent studies have highlighted the importance of such compounds in developing novel treatments for diseases such as cancer, inflammation, and infectious disorders.
In the realm of medicinal chemistry, the synthesis of (3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The cyclopropyl group introduces steric hindrance, which can influence the compound's solubility and metabolic stability. Advanced synthetic methodologies have been employed to optimize the yield and purity of this compound, ensuring its suitability for preclinical and clinical studies. The use of computational chemistry tools has also facilitated the design of efficient synthetic routes by predicting reaction outcomes and minimizing unwanted byproducts.
Recent research has demonstrated the potential of (3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid as a lead compound in drug discovery. Its ability to interact with biological targets such as kinases and transcription factors has been explored in vitro. Preliminary findings suggest that this compound exhibits inhibitory activity against certain enzymes implicated in disease progression. These results have spurred further investigation into its mechanism of action and potential therapeutic applications. The compound's structural diversity also allows for the exploration of different analogs with modified substituents to enhance its pharmacological profile.
The pharmacokinetic properties of (3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid are crucial for determining its clinical efficacy. Studies have focused on understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics. The cyclopropyl group and acetic acid moiety influence its solubility and permeability across biological membranes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) have been utilized to analyze its metabolic pathways and identify key enzymes involved in its degradation. These insights are essential for optimizing dosing regimens and minimizing potential side effects.
The safety profile of (3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid is another critical aspect that has been thoroughly evaluated in preclinical studies. Animal models have been employed to assess its toxicity at various doses and exposure durations. Results from these studies have provided valuable data on its acute and chronic toxicity profiles. Additionally, genotoxicity assays have been conducted to evaluate its potential to cause DNA damage or mutations. These safety assessments are essential for ensuring the compound's readiness for human trials and eventual clinical use.
The development of (3-Cyclopropyl-2,4-dioxo-3,4-dihydro-2H-pyrido[2,3-d]pyrimidin-1-yl)-acetic acid represents a significant advancement in pharmaceutical research. Its unique structural features and promising biological activities make it a compelling candidate for further investigation. As our understanding of disease mechanisms continues to evolve, compounds like this one offer hope for innovative treatments that address unmet medical needs. The ongoing research efforts underscore the importance of collaborative efforts between chemists、biologists、and clinicians in translating laboratory discoveries into tangible therapeutic benefits.
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